

Introduction: The Strategic Importance of 4-(Bromomethyl)quinoline

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Compound of Interest

Compound Name: 4-(Bromomethyl)quinoline

Cat. No.: B1600949

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In the landscape of modern synthetic chemistry and drug discovery, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1] Within this class, **4-(Bromomethyl)quinoline** emerges not as an end product, but as a pivotal reactive intermediate. Its strategic value lies in the chemically labile bromomethyl group attached to the 4-position of the quinoline nucleus. This feature transforms the molecule into a potent electrophilic building block, enabling chemists to readily introduce the quinoline-4-methyl moiety into diverse molecular architectures. This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of **4-(Bromomethyl)quinoline**, from its fundamental properties and synthesis to its reactivity and critical role in the synthesis of complex target molecules.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in any experimental setting. **4-(Bromomethyl)quinoline** is identified by the CAS Number 5632-16-6.[2][3][4][5][6][7]

The molecular structure consists of a quinoline ring system where a hydrogen atom on the methyl group of 4-methylquinoline (lepidine) has been substituted by a bromine atom. This "benzylic-like" bromide is highly activated towards nucleophilic substitution, which is the primary source of its synthetic utility.

Molecular Structure:

- IUPAC Name: **4-(bromomethyl)quinoline**[\[2\]](#)
- SMILES: C1=CC=C2C(=C1)C(=CC=N2)CBr[\[2\]](#)[\[3\]](#)
- InChI Key: QJQXVPCIRZUOIP-UHFFFAOYSA-N[\[2\]](#)[\[7\]](#)

The key physicochemical properties of **4-(Bromomethyl)quinoline** are summarized in the table below.

Property	Value	Source(s)
CAS Number	5632-16-6	[2] [3] [5]
Molecular Formula	C ₁₀ H ₈ BrN	[2] [3] [4]
Molecular Weight	222.08 g/mol	[2] [4] [5]
Appearance	White to off-white crystals/solid	[8]
Melting Point	88-91 °C (unstable)	[8]
Topological Polar Surface Area	12.9 Å ²	[2]
Complexity	149	[2]

Synthesis Protocol: Selective Bromination of 4-Methylquinoline

The most common and efficient laboratory-scale synthesis of **4-(Bromomethyl)quinoline** involves the selective free-radical bromination of the methyl group of 4-methylquinoline (lepidine). This reaction, a variation of the Wohl-Ziegler bromination, leverages N-Bromosuccinimide (NBS) as the bromine source.

Causality and Experimental Rationale

- Choice of Reagent (NBS): N-Bromosuccinimide is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This is critical for promoting free-radical substitution at the

activated benzylic position while minimizing competitive electrophilic aromatic substitution on the quinoline ring.

- **Reaction Conditions:** The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl_4) under reflux.[8] The heat and, often, the addition of a radical initiator (like AIBN or benzoyl peroxide, though not explicitly mentioned in all preparations) facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction. The benzylic C-H bonds of the 4-methyl group are significantly weaker than the aromatic C-H bonds, making them the preferential site for hydrogen abstraction by the bromine radical.

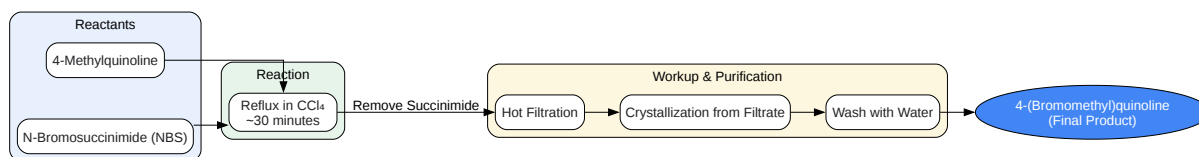
Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Bromosuccinimide (0.08 mol) in carbon tetrachloride (a suitable volume to ensure stirring).
- **Addition of Substrate:** While stirring, add 4-methylquinoline (lepidine) (0.1 mol) to the suspension.
- **Reaction:** Heat the mixture to 60 °C and then bring it to a gentle reflux. Maintain reflux for approximately 30 minutes, monitoring the reaction progress by TLC.
- **Workup:** After the reaction is complete, cool the mixture and filter it while still hot to remove the succinimide byproduct.
- **Isolation:** Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.
- **Purification:** Collect the white crystals of **4-(Bromomethyl)quinoline** by filtration. Wash the crystals thoroughly with cold water to remove any remaining succinimide.
- **Drying:** Dry the product under a vacuum. The resulting compound is unstable and should be used as soon as possible for subsequent reactions.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the synthesis of **4-(Bromomethyl)quinoline**.

Reactivity and Core Applications

The synthetic power of **4-(Bromomethyl)quinoline** is derived almost entirely from the reactivity of the C-Br bond. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions (S_N2 type). The bromide ion is a good leaving group, and the adjacent quinoline ring stabilizes the transition state.

This reactivity allows for the facile attachment of the quinoline-4-methyl scaffold to a wide variety of nucleophiles, including:

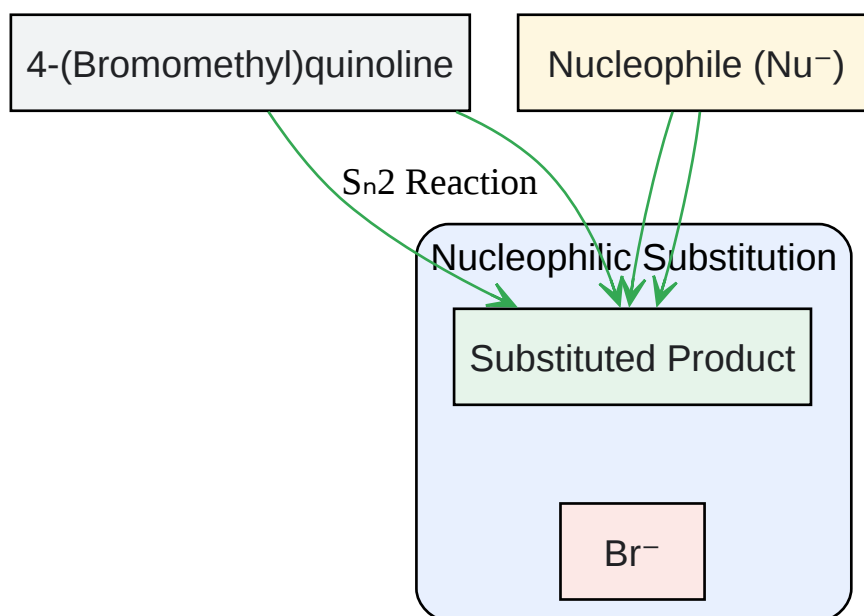
- O-Nucleophiles: Alcohols and phenols to form ethers.
- N-Nucleophiles: Amines (primary, secondary) and azides to form substituted amines and azides, respectively.
- S-Nucleophiles: Thiols to form thioethers.
- C-Nucleophiles: Enolates and cyanides to form new C-C bonds.

This versatility makes it a valuable intermediate in the synthesis of potential drug candidates and complex heterocyclic systems. For example, derivatives of this compound are used in the

preparation of molecules with anti-microbial, anti-inflammatory, and analgesic activities.[9]

Representative Reaction Scheme

The diagram below illustrates the general reaction of **4-(Bromomethyl)quinoline** with a generic nucleophile (Nu^-).



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Caption: General $\text{S}_{\text{N}}2$ reaction of **4-(Bromomethyl)quinoline**.

Safety, Handling, and Storage

Given its high reactivity, proper handling and storage of **4-(Bromomethyl)quinoline** are crucial for both experimental success and laboratory safety.

- **Chemical Stability:** The compound is known to be unstable and should be used as fresh as possible after synthesis.[8] It can decompose over time, especially when exposed to light, moisture, or heat.
- **Hazards:** While a specific, comprehensive safety data sheet for 5632-16-6 is not readily available in the search results, the analogous and highly reactive nature of similar benzylic bromides suggests significant hazards. The related compound, 4-(Bromomethyl)-2(1H)-

quinolinone, is classified as causing severe skin burns, and eye damage, and is a lachrymator (a substance that irritates the eyes and causes tears).[10][11][12] It is imperative to treat **4-(Bromomethyl)quinoline** with the same level of caution.

- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[6][11]
- Storage: For short-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[3] This minimizes decomposition and hydrolysis.

Conclusion

4-(Bromomethyl)quinoline stands as a powerful and versatile intermediate for the synthetic chemist. Its value is rooted in the predictable and efficient reactivity of its activated bromomethyl group, which serves as a handle for introducing the quinoline moiety into new molecular frameworks. While its instability and potential hazards demand careful handling, a thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively harness its synthetic potential in the pursuit of novel therapeutics and complex chemical structures.

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